molecular formula C23H21N7O2S B2788998 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide CAS No. 1173778-20-5

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No.: B2788998
CAS No.: 1173778-20-5
M. Wt: 459.53
InChI Key: SXENIAFDVQUAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic benzamide derivative featuring a fused [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one core linked to a substituted pyrazole moiety via an amide bond. Its molecular formula is C₂₆H₂₂N₈O₂S, with a molecular weight of 514.57 g/mol. The structure integrates a thiadiazole ring fused to a quinazoline system, which is further functionalized with an amino group bridging to a benzamide scaffold.

Properties

IUPAC Name

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O2S/c1-13-18(14(2)29(3)27-13)12-24-20(31)15-8-10-16(11-9-15)25-22-28-30-21(32)17-6-4-5-7-19(17)26-23(30)33-22/h4-11H,12H2,1-3H3,(H,24,31)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXENIAFDVQUAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide can be achieved through a multi-step synthetic route. One common method involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the thiadiazole ring through a cyclization reaction involving appropriate precursors.

    Formation of the Quinazoline Ring: The quinazoline ring is then formed through a series of condensation reactions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately and then coupled with the previously formed intermediate.

    Final Coupling and Functionalization: The final step involves the coupling of the pyrazole intermediate with the thiadiazole-quinazoline intermediate, followed by functionalization to introduce the benzamide group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physicochemical Notes
Target Compound C₂₆H₂₂N₈O₂S 514.57 Trimethylpyrazole-methyl Enhanced lipophilicity; potential kinase inhibition
N-(4-Methoxyphenyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide (F127-0456) C₂₃H₁₇N₅O₃S 443.48 4-Methoxyphenyl Lower molecular weight; increased solubility due to methoxy group
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide (CAS 2442597-65-9) C₁₀H₉N₃O₃S 251.26 Methoxybenzamide, thiadiazole Simplified scaffold; limited bioactivity data
N-(3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide C₁₁H₉N₅O₂S 283.29 Triazinone-thiadiazole fusion Triazine core may reduce steric hindrance

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound shows:

  • High similarity (Tanimoto >0.7) to F127-0456 due to shared thiadiazoloquinazoline core.
  • Moderate similarity (Tanimoto ~0.5) to triazinone derivatives () due to divergent heterocyclic systems .

Crystallographic and Structural Data

Bond angles and torsion strains in the thiadiazoloquinazoline core likely mirror those in F127-0456 .

Biological Activity

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of this compound includes a quinazoline core fused with a thiadiazole ring, which is known for its diverse biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N7O2SC_{23}H_{21}N_{7}O_{2}S, with a molecular weight of approximately 447.5 g/mol. The presence of various functional groups enhances its potential for interaction with biological targets.

PropertyValue
Molecular FormulaC23H21N7O2S
Molecular Weight447.5 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cell signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can halt the proliferation of cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that the thiadiazole moiety may confer antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Receptor Modulation : The compound may modulate receptor activity by acting as an agonist or antagonist at specific biological targets.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

  • Cell Proliferation Assays : In studies involving human cancer cell lines (e.g., MCF7 breast cancer cells), the compound showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of prostate cancer cells through apoptosis induction mechanisms.
  • Case Study 2 : Another research article indicated that it displayed significant antibacterial activity against Staphylococcus aureus, suggesting its potential as an antibiotic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.